molecular formula C15H13ClN2O3 B2963955 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide CAS No. 1211428-52-2

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide

Cat. No. B2963955
CAS RN: 1211428-52-2
M. Wt: 304.73
InChI Key: OONZTWPADCOOAL-UHFFFAOYSA-N
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Description

“2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a sulfonamide derivative, which are known for their antibacterial properties . This compound also contains a 1,4-benzodioxane ring system, which is found in several biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in aqueous alkaline media . The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-14-8-11(3-4-17-14)15(19)18-9-10-1-2-12-13(7-10)21-6-5-20-12/h1-4,7-8H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONZTWPADCOOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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